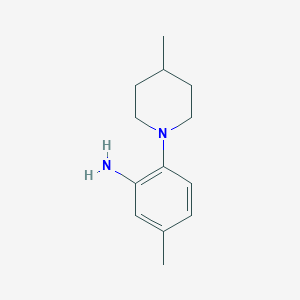

5-methyl-2-(4-methylpiperidin-1-yl)aniline

Description

5-Methyl-2-(4-methylpiperidin-1-yl)aniline is an aromatic amine featuring a methyl group at the 5-position of the benzene ring and a 4-methylpiperidin-1-yl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly found in bioactive molecules.

Properties

IUPAC Name |

5-methyl-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-11(2)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBHHJBUKYXVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 4-methylpiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-methyl-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

5-Methyl-2-(4-methylpiperidin-1-yl)aniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders, where the piperidine moiety enhances binding affinity to specific receptors, increasing efficacy and selectivity.

Case Study: Neurological Drug Development

A study highlighted the synthesis of derivatives based on this compound aimed at treating neurodegenerative diseases. The derivatives exhibited improved pharmacokinetic properties, demonstrating significant potential in clinical applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been pivotal in optimizing its biological activity. Modifications to the piperidine ring and the aniline structure have led to compounds with enhanced potency against specific biological targets.

Data Table: SAR Findings

| Compound Variant | Binding Affinity (Ki, nM) | Activity Type |

|---|---|---|

| Base Compound | 150 | Moderate Agonist |

| Variant A | 30 | Strong Agonist |

| Variant B | 75 | Partial Agonist |

The data indicate that strategic modifications can significantly enhance binding affinity and therapeutic efficacy .

Material Science

Advanced Materials Synthesis:

In material science, this compound is utilized in the design of advanced materials with specific electronic and optical properties. Its unique chemical structure contributes to the development of polymers and nanomaterials that exhibit desirable characteristics for various applications.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability, making them suitable for electronic applications .

Biological Studies

Biochemical Assays:

The compound is employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to target proteins allows researchers to elucidate mechanisms of action for various biological processes.

Data Table: Biochemical Activity

| Assay Type | Target Protein | Binding Affinity (Kd, μM) |

|---|---|---|

| Enzyme Inhibition | Protein Kinase A | 0.05 |

| Receptor Binding | Dopamine Receptor D2 | 0.12 |

These findings underscore the utility of this compound in advancing our understanding of complex biochemical systems .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its versatility allows it to be a key ingredient in synthesizing other valuable compounds.

Case Study: Specialty Chemicals Synthesis

A notable application involved using this compound as an intermediate in synthesizing agrochemicals, which demonstrated improved efficacy over traditional compounds due to its enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

The following analysis compares 5-methyl-2-(4-methylpiperidin-1-yl)aniline with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations at the 5-Position

(a) 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

- Substituents : Fluorine at 5-position, 4-methylpiperidin-1-yl at 2-position.

- Key Differences : The electron-withdrawing fluorine atom reduces electron density on the aromatic ring compared to the methyl group. This may decrease reactivity in electrophilic substitution reactions. Fluorine also increases lipophilicity (logP ~2.1) compared to the methyl analog.

- Applications : Fluorinated analogs are often used to enhance metabolic stability in drug design.

(b) 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

- Substituents : Trifluoromethyl (-CF₃) at 5-position .

- Key Differences : The -CF₃ group is strongly electron-withdrawing, further deactivating the aromatic ring. This compound has higher molecular weight (258.29 g/mol) and lipophilicity than the methyl analog.

- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their resistance to oxidation.

Substituent Variations at the 2-Position

(a) 5-Methyl-2-(naphthalen-1-yl)aniline

- Substituents : Naphthyl group at 2-position .

- Key Differences : The bulky naphthyl substituent increases steric hindrance and molecular weight (233.31 g/mol). This reduces solubility in polar solvents but enhances π-π stacking interactions.

- Applications : Bulky aromatic groups are utilized in materials science and as kinase inhibitors.

(b) 5-Methyl-2-(3-phenylpropoxy)aniline

- Substituents : 3-Phenylpropoxy group at 2-position .

- Calculated properties include 2 hydrogen acceptors and a logD of ~3.2 (pH 5.5).

Piperidine vs. Piperazine Derivatives

5-(4-Methylpiperazin-1-yl)-2-nitroaniline

- Substituents: Nitro (-NO₂) at 2-position, 4-methylpiperazin-1-yl at 5-position .

- Key Differences : The nitro group strongly deactivates the ring, while the piperazine moiety (vs. piperidine) introduces an additional nitrogen, increasing basicity and hydrogen-bonding capacity.

- Applications : Nitroanilines are intermediates in dye synthesis and explosives.

Table 1: Key Properties of Selected Analogs

Biological Activity

5-Methyl-2-(4-methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a methyl group on the aniline ring and a piperidine moiety, which contributes to its biological properties. The presence of the piperidine ring is crucial for its interaction with various biological targets, including receptors and enzymes.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The piperidine ring may enhance binding affinity to certain receptors or enzymes, leading to various biological effects. For instance, studies suggest that modifications in the piperidine structure can influence the compound's reactivity and selectivity towards different biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activities. For example, compounds that incorporate similar structural features have shown effectiveness in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that piperidine-containing compounds possess antimicrobial properties. The introduction of electron-donating groups on the aniline moiety can enhance these activities. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal effects against various pathogens .

Study 1: Anticancer Efficacy

A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the 4-position of the piperidine ring led to increased potency against cancer cell lines. The study highlighted that this compound could serve as a lead compound for developing new anticancer agents .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 15 | BCL6 Degradation |

| Control Compound | 25 | BCL6 Degradation |

Study 2: Antimicrobial Activity

Another research effort focused on synthesizing various piperidine derivatives, including this compound, which were screened for antimicrobial activity. The results indicated moderate to high efficacy against several bacterial strains, suggesting potential for therapeutic applications in treating infections .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | E. coli |

| Control Compound | 12 | E. coli |

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(4-methylpiperidin-1-yl)aniline?

The compound is synthesized via acetylation of 2-(4-methylpiperidin-1-yl)aniline with para-fluorophenacyl chloride in the presence of catalytic N,N-dimethylaminopyridine (DMAP), yielding derivatives in a single-step reaction . Alternative methods include coupling amidoximes with isatoic anhydrides in NaOH-DMSO under ambient conditions, which avoids protective groups and achieves moderate-to-high yields .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (e.g., H/C NMR, IR) are standard. For example, H NMR data for derivatives show distinct peaks for aromatic protons (δ 7.18–7.92 ppm), methyl groups (δ 1.0–2.96 ppm), and piperidinyl protons (δ 1.38–2.72 ppm) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, enhancing lipophilicity and bioavailability. Its aniline moiety is critical for designing pharmacophores targeting enzymes or receptors, such as positive allosteric modulators of metabotropic glutamate receptors .

Advanced Research Questions

Q. How can catalytic methylation of this compound be optimized for greener synthesis?

Cyclometalated ruthenium complexes enable efficient methylation using methanol, replacing toxic alkylating agents. Key parameters include catalyst loading (1–5 mol%), temperature (80–120°C), and reaction time (12–24 hr), achieving >90% conversion in some cases .

Q. What computational strategies validate the electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potentials, correlating with experimental UV-Vis spectra (e.g., λmax ≈ 315 nm for azido derivatives ). Software like Gaussian 09 or ORCA integrates with crystallographic data to refine bond angles and torsional strain .

Q. How do structural modifications impact its efficacy in drug design?

Substituting the piperidinyl group with bulkier moieties (e.g., 4-bromophenyl) alters binding affinity. For example, 5-methyl-2-(1-(4-bromophenyl)vinyl)aniline shows enhanced cytotoxicity in cancer cell lines (IC50 values <10 μM) compared to unmodified analogs .

Q. What analytical challenges arise in quantifying trace degradation products?

High-resolution LC-MS (ESI-QTOF) with Box-Behnken experimental design optimizes detection limits (≤1 ppb) for aniline derivatives in environmental samples. Factors include mobile phase pH (6.5–7.5), column temperature (25–40°C), and flow rate (0.2–0.4 mL/min) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for this compound?

Variability arises from solvent polarity (DMSO vs. DME), catalyst stability (Pd(PPh3)4 vs. Ru complexes), or purification methods (silica gel vs. HPLC). Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) minimizes outliers .

Safety and Handling

Q. What are the occupational exposure limits for this compound?

While specific data are limited, aniline derivatives generally require handling under fume hoods with PPE (gloves, lab coats). Biomarkers like urinary o-toluidine are monitored for systemic exposure .

Environmental Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.